molecular formula C8H10N2 B12443252 2-(tert-Butyl)maleonitrile

2-(tert-Butyl)maleonitrile

Cat. No.: B12443252
M. Wt: 134.18 g/mol
InChI Key: WGGPUYXDGYTCJX-UHFFFAOYSA-N
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Description

2-(tert-Butyl)maleonitrile: is an organic compound with the molecular formula C8H10N2 . . This compound is characterized by the presence of a tert-butyl group attached to a maleonitrile backbone, making it a unique and interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(tert-Butyl)maleonitrile typically involves the reaction of tert-butyl chloride with maleonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

2-(tert-Butyl)maleonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Scientific Research Applications

2-(tert-Butyl)maleonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)maleonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

  • 2-tert-Butyl-2-butenedinitrile
  • cis-2-tert-Butyl-2-butenedinitrile
  • (2Z)-2-tert-butylbut-2-enedinitrile

Comparison:

2-(tert-Butyl)maleonitrile is unique due to the presence of both the tert-butyl and nitrile groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2-tert-butylbut-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-8(2,3)7(6-10)4-5-9/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGPUYXDGYTCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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